4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine
Description
The compound 4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine is a heterocyclic molecule featuring a fused triazoloquinazoline core. Its structure integrates a 1,2,3-triazole ring fused to a quinazoline system, substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 4-methylpiperidine moiety. The 4-methylpiperidine substituent may influence solubility and receptor binding, making this compound a candidate for medicinal chemistry studies, particularly in targeting enzymes or receptors requiring nitrogen-rich scaffolds .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5/c1-14-9-11-29(12-10-14)20-17-7-2-3-8-18(17)30-21(26-20)19(27-28-30)15-5-4-6-16(13-15)22(23,24)25/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDIQVAEJSICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₇H₁₈F₃N₅
- Molecular Weight : 393.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of anti-cancer and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. It specifically targets the PI3K/Akt signaling pathway, which is crucial in regulating cell survival and proliferation.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability of various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) at concentrations ranging from 10 to 50 µM over 24 to 72 hours. The IC50 values were reported to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.
Anti-inflammatory Effects
The compound also exhibits notable anti-inflammatory properties:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB activation. This mechanism contributes to its potential use in treating inflammatory diseases.
- Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups. The effective dose was found to be around 10 mg/kg body weight.
Data Summary Table
| Biological Activity | Mechanism of Action | Effective Concentration (IC50) | Model Used |
|---|---|---|---|
| Anticancer | Induces apoptosis via caspase activation; modulates PI3K/Akt pathway | MCF-7: 25 µM; A549: 30 µM | In vitro cell lines |
| Anti-inflammatory | Inhibits NF-kB; reduces TNF-alpha and IL-6 production | 10 mg/kg in animal models | Animal models (carrageenan-induced edema) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their differences in substituents, molecular properties, and inferred bioactivity:
Structural and Functional Analysis
- Sulfonyl () and sulfonamide () groups introduce polar moieties, improving aqueous solubility but possibly limiting blood-brain barrier penetration .
Substituent Effects :
- Trifluoromethyl Phenyl Group : Present in all analogs, this group enhances metabolic stability and hydrophobic interactions. Its para position on the phenyl ring (target compound) minimizes steric hindrance compared to ortho/meta substitutions .
- Piperidine vs. Piperazine : The target’s 4-methylpiperidine (pKa ~7.5) offers balanced lipophilicity, while piperazine derivatives () are more basic (pKa ~9.8), affecting ionization and solubility .
- Biological Implications: Carboxamide substituents () may engage in hydrogen bonding with target proteins, whereas the target’s methylpiperidine could interact with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
